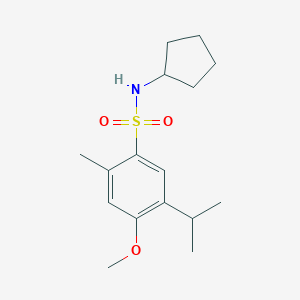
N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide, also known as CPIMS, is a sulfonamide compound that has gained attention in the scientific community due to its potential as a therapeutic agent. CPIMS has been studied for its ability to inhibit the activity of specific enzymes and receptors in the body, leading to potential applications in a variety of fields including medicine and agriculture.
Mecanismo De Acción
The mechanism of action of N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide involves the inhibition of specific enzymes and receptors in the body. N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase enzymes, which play a role in tumor growth and the formation of new blood vessels. Additionally, N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide has been shown to modulate the activity of specific receptors in the brain, leading to potential applications in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects in the body. In addition to its inhibition of specific enzymes and receptors, N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide has been shown to have anti-inflammatory properties and to modulate the activity of ion channels in the body. These effects may contribute to the potential therapeutic applications of N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide in a variety of fields.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide in lab experiments is its specificity for certain enzymes and receptors, which allows for targeted inhibition and modulation of specific biological processes. However, N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide may also have limitations in terms of its stability and solubility, which may affect its efficacy in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide. One area of focus could be the development of more stable and soluble forms of the compound, which may improve its efficacy in certain experimental settings. Additionally, further research could be conducted on the potential therapeutic applications of N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide in fields such as cancer research and neurodegenerative diseases. Finally, research could be conducted on the potential applications of N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide in agriculture, such as its ability to inhibit the growth of certain plant pathogens.
Métodos De Síntesis
The synthesis of N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide involves several steps, including the reaction of 2-methyl-4-methoxybenzenesulfonyl chloride with cyclopentylamine to form the intermediate N-cyclopentyl-2-methyl-4-methoxybenzenesulfonamide. This intermediate is then reacted with isopropylmagnesium bromide to produce the final product, N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide.
Aplicaciones Científicas De Investigación
N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide has been studied for its potential as a therapeutic agent in a variety of fields, including cancer research and neurodegenerative diseases. In cancer research, N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide has been shown to inhibit the activity of specific enzymes involved in tumor growth, leading to potential applications in chemotherapy. In neurodegenerative diseases, N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide has been studied for its ability to modulate the activity of specific receptors in the brain, potentially leading to new treatments for conditions such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-cyclopentyl-4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3S/c1-11(2)14-10-16(12(3)9-15(14)20-4)21(18,19)17-13-7-5-6-8-13/h9-11,13,17H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOWBGMVJXNZMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2CCCC2)C(C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B497786.png)
![Cyclohexyl[(3-ethyl-4-methoxyphenyl)sulfonyl]methylamine](/img/structure/B497787.png)
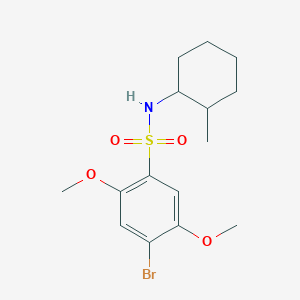
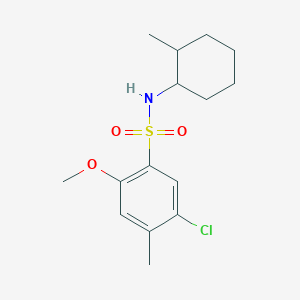



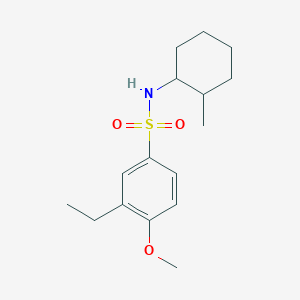
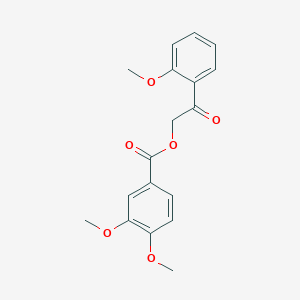


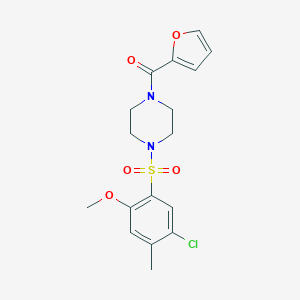
![1-(2-Furoyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B497806.png)
